N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole and thiadiazole rings separately, followed by their coupling through a series of nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various chlorinated benzyl derivatives. The reaction conditions usually involve refluxing in polar solvents such as ethanol or dimethylformamide, with the presence of catalysts like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents with catalysts such as triethylamine.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE: shares similarities with other compounds containing pyrazole and thiadiazole rings, such as:
Uniqueness
The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its specific substitution pattern and the presence of both pyrazole and thiadiazole rings
Properties
Molecular Formula |
C16H14ClN7S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14ClN7S/c1-23-9-12(8-18-23)15-20-21-16(25-15)19-14-6-7-24(22-14)10-11-4-2-3-5-13(11)17/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
XQHGWASMFZKTKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.